4-Chloro-1-tosyl-1H-indole
Overview
Description
“4-Chloro-1-tosyl-1H-indole” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, have been synthesized using various methods. The Fischer indole synthesis is one such method that has been used for the synthesis of optically active indole derivatives .
Molecular Structure Analysis
The molecular formula of “4-Chloro-1-tosyl-1H-indole” is C15H12ClNO2S . It has a molecular weight of 305.779 Da . The structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Chemical Reactions Analysis
Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, show various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Medicinal Chemistry
- Summary of Application : Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .
- Methods of Application : These compounds are usually synthesized in the lab and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives have shown various biologically vital properties, including anti-cancer and anti-microbial activities .
Organic Chemistry
- Summary of Application : Indole derivatives are used in the synthesis of various organic compounds .
- Methods of Application : These compounds are used as starting materials or intermediates in various organic reactions .
- Results or Outcomes : The use of indole derivatives has led to the synthesis of various complex organic compounds .
Pharmacology
- Summary of Application : Indole derivatives are used in the development of various drugs due to their wide range of biological activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities. The most active compounds are then further developed into drugs .
- Results or Outcomes : Various drugs containing indole derivatives have been developed and are used in the treatment of diseases such as hypertension, mental disorders, and various types of cancer .
Agriculture
- Summary of Application : Indole derivatives are used in agriculture as plant growth regulators .
- Methods of Application : These compounds are applied to plants to regulate their growth and development .
- Results or Outcomes : The application of indole derivatives has been found to improve plant growth and yield .
Antiviral Research
- Summary of Application : Indole derivatives have been found to possess antiviral properties .
- Methods of Application : These compounds are synthesized and tested for their ability to inhibit various viruses .
- Results or Outcomes : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Research
- Summary of Application : Indole derivatives are used in the development of anti-inflammatory drugs .
- Methods of Application : These compounds are synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : Various indole derivatives have shown promising results in reducing inflammation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGSZQEUDSEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469637 | |
Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-tosyl-1H-indole | |
CAS RN |
102855-24-3 | |
Record name | 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102855-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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